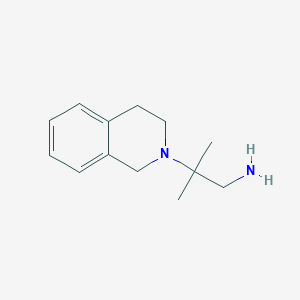

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine

Overview

Description

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Mechanism of Action

Target of Action

The compound 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is a member of the 3,4-dihydro-2(1H)-quinolinone family . Compounds in this family are known to interact with a variety of targets, including phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These targets play crucial roles in various physiological processes, including signal transduction, neurotransmission, and regulation of blood pressure .

Mode of Action

The interaction of this compound with its targets can result in a variety of changes. For instance, inhibition of phosphodiesterase can increase the levels of cyclic AMP or cyclic GMP, leading to changes in cellular signaling . Blocking of β-adrenergic receptors can affect heart rate and blood pressure . Antagonism of vasopressin receptors can influence water balance in the body . Interaction with serotonin and dopamine receptors can modulate mood and behavior .

Biochemical Pathways

The compound can affect multiple biochemical pathways due to its interaction with various targets. For instance, it can influence the cyclic AMP and cyclic GMP signaling pathways through its inhibition of phosphodiesterase . It can also affect the adrenergic signaling pathway through its blocking of β-adrenergic receptors . Furthermore, it can influence the serotonin and dopamine signaling pathways through its interaction with serotonin and dopamine receptors .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and the physiological context. For example, inhibition of phosphodiesterase can lead to changes in cellular signaling, potentially affecting a variety of cellular processes . Blocking of β-adrenergic receptors can lead to changes in heart rate and blood pressure . Antagonism of vasopressin receptors can lead to changes in water balance . Interaction with serotonin and dopamine receptors can lead to changes in mood and behavior .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and biomolecules, influencing their activity and function. This compound has been shown to inhibit phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the levels of cAMP and cGMP, leading to various physiological effects .

Additionally, this compound interacts with β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors . These interactions can modulate neurotransmitter signaling and influence various physiological processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by increasing the levels of cAMP and cGMP, this compound can activate protein kinase A (PKA) and protein kinase G (PKG), leading to the phosphorylation of target proteins and subsequent changes in cellular activities .

In neuronal cells, this compound can enhance neurotransmitter release and synaptic plasticity by modulating the activity of neurotransmitter receptors . In other cell types, such as smooth muscle cells, this compound can induce relaxation by reducing intracellular calcium levels and inhibiting myosin light chain kinase activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of phosphodiesterase enzymes, inhibiting their activity and preventing the breakdown of cAMP and cGMP . This leads to an accumulation of these cyclic nucleotides, which in turn activates PKA and PKG.

Furthermore, this compound can bind to β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways . These interactions can result in changes in gene expression, protein phosphorylation, and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can enhance neurotransmitter signaling, induce smooth muscle relaxation, and modulate various physiological processes . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity, cardiotoxicity, or gastrointestinal disturbances . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or membrane-bound organelles, where it can interact with specific biomolecules and exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine typically involves the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Reduction: The resulting isoquinoline derivative is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to obtain the 3,4-dihydroisoquinoline derivative.

Alkylation: The final step involves the alkylation of the 3,4-dihydroisoquinoline derivative with 2-bromo-2-methylpropane to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other nucleophiles such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: N-oxides of the isoquinoline derivative.

Reduction: Fully saturated isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

2-(3,4-Dihydro-2(1H)-pyridyl)-2-methyl-1-propanamine: Similar structure but with a pyridine ring instead of an isoquinoline ring.

2-(3,4-Dihydro-2(1H)-quinolinyl)-2-methyl-1-propanamine: Similar structure but with a quinoline ring instead of an isoquinoline ring.

Uniqueness

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine is unique due to its specific isoquinoline core, which imparts distinct biological activities and chemical reactivity compared to its pyridine and quinoline analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-methyl-1-propanamine, commonly referred to as a derivative of 3,4-dihydroisoquinoline, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C13H20N2

- Molecular Weight : 204.32 g/mol

- CAS Number : 891642-99-2

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural similarity to various alkaloids known for their pharmacological effects. Research indicates that compounds within the isoquinoline family exhibit a range of activities, including:

- Antidepressant Effects : Isoquinoline derivatives have been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Neuroprotective Properties : Studies suggest that these compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors, influencing mood and behavior.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter availability.

- Antioxidant Activity : The compound can scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was found to increase levels of serotonin and norepinephrine in the brain, suggesting its potential as an antidepressant agent .

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of isoquinoline derivatives. In vitro studies showed that these compounds could protect neuronal cells from apoptosis induced by oxidative stress . The mechanism was linked to the activation of cellular antioxidant pathways.

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of various isoquinoline derivatives revealed that this compound exhibited notable activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a primary mechanism .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZNMAAWLDJWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588149 | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891642-99-2 | |

| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.